molecular formula C20H24N6O2S B12378217 Jak2-IN-9

Jak2-IN-9

Cat. No.: B12378217
M. Wt: 412.5 g/mol
InChI Key: TWDAYUKEAHMUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jak2-IN-9 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a member of the Janus kinase family of enzymes. These enzymes play a crucial role in the JAK/STAT signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and immune response. Dysregulation of JAK2 has been implicated in several diseases, including myeloproliferative neoplasms and other hematological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Jak2-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of photoredox catalysis to facilitate the coupling of N-methylmorpholine with an unfunctionalized pyridazine . This method provides good yield and selectivity, and the product can be isolated via crystallization. Another approach employs a vanadium-catalyzed addition of N-methylmorpholine-N-oxide, which offers greater scalability and improved yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Jak2-IN-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include N-methylmorpholine, vanadium catalysts, and photoredox catalysts. Reaction conditions often involve controlled temperatures, specific solvents, and irradiation with light for photoredox reactions .

Major Products Formed: The major products formed from these reactions include functionalized pyridazine derivatives, which are key intermediates in the synthesis of this compound. These intermediates can be further modified to enhance the compound’s selectivity and potency .

Properties

Molecular Formula

C20H24N6O2S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[[4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]methyl]ethenesulfonamide

InChI

InChI=1S/C20H24N6O2S/c1-5-29(27,28)23-11-16-6-8-18(9-7-16)24-20-21-10-15(4)19(25-20)17-12-22-26(13-17)14(2)3/h5-10,12-14,23H,1,11H2,2-4H3,(H,21,24,25)

InChI Key

TWDAYUKEAHMUJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC=C(C=C3)CNS(=O)(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.